S-Butyl 2-bromopropanethioate
Description
S-Butyl 2-bromopropanethioate is a sulfur-containing organic compound characterized by a thioester functional group. Its structure comprises a butyl group attached via a sulfur atom to a 2-bromopropanoyl moiety. This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions, due to the electrophilic bromine atom and the thioester’s reactivity.
Properties
CAS No. |
62943-32-2 |
|---|---|
Molecular Formula |
C7H13BrOS |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
S-butyl 2-bromopropanethioate |
InChI |
InChI=1S/C7H13BrOS/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 |
InChI Key |
VREUAUXTPGZGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)C(C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl 2-bromopropanethioate typically involves the reaction of butyl thiol with 2-bromopropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: S-Butyl 2-bromopropanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxides, and other nucleophiles are commonly used in substitution reactions.
Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Elimination Products: Alkenes, such as propene, are the major products of elimination reactions.
Scientific Research Applications
S-Butyl 2-bromopropanethioate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functional groups into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of S-Butyl 2-bromopropanethioate involves its interaction with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on organophosphorus compounds with thioester or thiolate groups, which differ significantly from S-butyl 2-bromopropanethioate. However, comparisons can be drawn based on functional groups, reactivity, and applications:
Table 1: Key Structural and Functional Differences
Key Findings :
Reactivity: this compound’s bromine atom enables nucleophilic substitution (e.g., SN2 reactions), whereas phosphonothiolates in the evidence exhibit reactivity toward acetylcholinesterase due to their organophosphorus cores . Thioesters like this compound are less persistent in biological systems compared to phosphonothiolates, which are designed for prolonged activity .
Applications :
- The evidence compounds are linked to nerve agents (e.g., VX analogs) or pesticides, whereas this compound is more likely used in synthetic organic chemistry for constructing C-S or C-Br bonds .
Toxicity and Regulation: Phosphonothiolates in the evidence are classified under Schedule 1A03 (Chemical Weapons Convention) due to their neurotoxic effects. In contrast, this compound’s toxicity profile is less documented but likely milder, given its simpler structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
